(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate
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Overview
Description
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is a chemical compound with the molecular formula C9H19NO6S and a molecular weight of 269.316 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate involves its interaction with molecular targets through its acryloyloxy group. This group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a chloride ion instead of a hydrogen sulphate ion.
(2-(Acryloyloxy)ethyl)trimethylammonium bromide: Contains a bromide ion instead of a hydrogen sulphate ion.
Uniqueness
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is unique due to its specific hydrogen sulphate ion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts .
Properties
CAS No. |
94109-16-7 |
---|---|
Molecular Formula |
C9H19NO6S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
diethyl(2-prop-2-enoyloxyethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI Key |
GFGBNJCRJFJRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C=C.OS(=O)(=O)[O-] |
Related CAS |
94109-16-7 63623-23-4 |
Origin of Product |
United States |
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